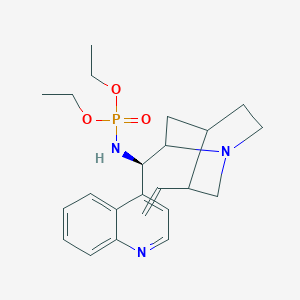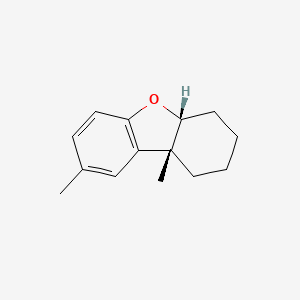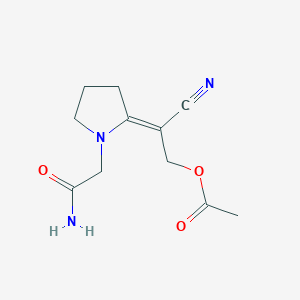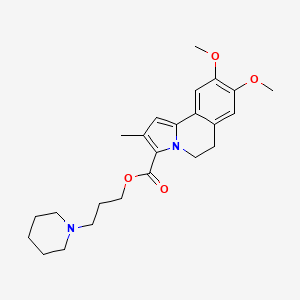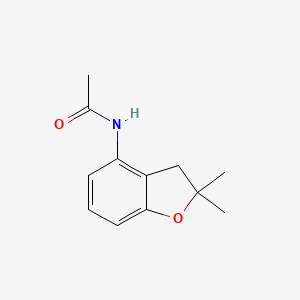
Acetamide, N-(2,3-dihydro-2,2-dimethyl-4-benzofuranyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)acetamide is an organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)acetamide typically involves the following steps:
Formation of 2,2-Dimethyl-2,3-dihydrobenzofuran: This intermediate is synthesized by reacting a suitable phenol derivative with an appropriate alkylating agent under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)acetamide undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)acetamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)acetamide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
N-(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)acetamide can be compared with other benzofuran derivatives:
2,2-Dimethyl-2,3-dihydrobenzofuran: A precursor in the synthesis of the target compound.
Benzofuran: The parent compound, known for its wide range of biological activities.
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
Uniqueness
N-(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)acetamide stands out due to its specific structural modifications, which enhance its biological activity and make it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
31010-90-9 |
|---|---|
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
N-(2,2-dimethyl-3H-1-benzofuran-4-yl)acetamide |
InChI |
InChI=1S/C12H15NO2/c1-8(14)13-10-5-4-6-11-9(10)7-12(2,3)15-11/h4-6H,7H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
DHOVTANQTHZWEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C2CC(OC2=CC=C1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12902908.png)
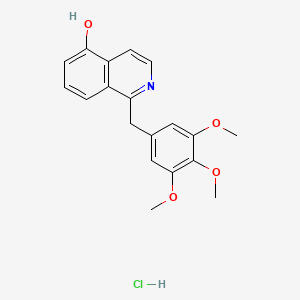
![Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt](/img/structure/B12902923.png)
![1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one](/img/structure/B12902938.png)
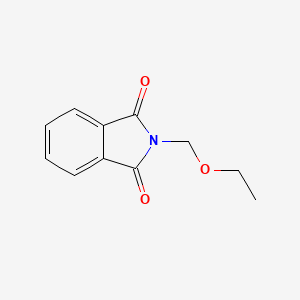

![Benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B12902961.png)
![3,5-Bis[3,5-bis(decyloxy)phenyl]-1,2-oxazole](/img/structure/B12902967.png)
